4-Aminooxepane-4-carboxylic acid hydrochloride
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Overview
Description
4-Aminooxepane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of oxepane, a seven-membered heterocyclic compound containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepane-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybutanoic acid with ammonia, followed by cyclization to form the oxepane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminooxepane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Oxepane derivatives with additional functional groups.
Reduction: Alcohol derivatives of oxepane.
Substitution: Substituted oxepane compounds with various functional groups.
Scientific Research Applications
4-Aminooxepane-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Aminooxepane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers in target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydro-2H-pyran-4-carboxylic acid: A structurally similar compound with a six-membered ring.
4-Amino-4-tetrahydropyrancarboxylic acid: Another related compound with similar functional groups.
Uniqueness
4-Aminooxepane-4-carboxylic acid hydrochloride is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-aminooxepane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-7(6(9)10)2-1-4-11-5-3-7;/h1-5,8H2,(H,9,10);1H |
InChI Key |
BLCQFIKXCMOHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)(C(=O)O)N.Cl |
Origin of Product |
United States |
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